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Compound of Interest

Compound Name: Propyl valerate

Cat. No.: B086924 Get Quote

Introduction
Propyl valerate, also known as propyl pentanoate, is an ester characterized by its fruity

aroma, often described as pineapple- or apricot-like. It is a key component in the flavor and

fragrance industry and is found naturally in various fruits. The accurate and sensitive

quantification of propyl valerate is crucial for quality control in food and beverage production,

as well as in the development of new fragrance formulations. Gas chromatography-mass

spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation,

identification, and quantification of volatile compounds like propyl valerate from complex

matrices.[1][2] This application note provides a detailed protocol for the analysis of propyl
valerate using GC-MS.

Chemical Information
Compound Name: Propyl Valerate (Propyl Pentanoate)

CAS Number: 141-06-0[3]

Molecular Formula: C₈H₁₆O₂[3]

Molecular Weight: 144.21 g/mol [3]
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This method utilizes the high separation efficiency of gas chromatography and the sensitive

and selective detection capabilities of mass spectrometry.[4] A sample containing propyl
valerate is introduced into the GC system, where it is vaporized and separated from other

components based on its boiling point and affinity for the stationary phase of the GC column.

The separated compounds then enter the mass spectrometer, where they are ionized and

fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves

as a "fingerprint" for unequivocal identification. Quantification is achieved by comparing the

abundance of characteristic ions of propyl valerate to that of a known standard.

Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples

such as beverages or liquid flavor formulations, a direct injection or a liquid-liquid extraction

(LLE) is typically employed. For solid matrices, headspace solid-phase microextraction (HS-

SPME) is a common and effective technique for extracting volatile compounds.[5]

a) Liquid-Liquid Extraction (for liquid samples):

To 5 mL of the liquid sample in a separatory funnel, add 5 mL of a suitable organic solvent

such as dichloromethane or diethyl ether.

Add a known amount of an internal standard (e.g., ethyl heptanoate) to the sample.

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

Allow the layers to separate completely.

Collect the organic layer (bottom layer for dichloromethane, top layer for diethyl ether) in a

clean vial.

Dry the organic extract by passing it through a small column containing anhydrous sodium

sulfate.

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if

necessary.
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Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

b) Headspace Solid-Phase Microextraction (HS-SPME) (for solid or liquid samples):

Weigh a known amount of the homogenized solid sample (e.g., 1-2 g) or pipette a known

volume of the liquid sample (e.g., 2-5 mL) into a 20 mL headspace vial.

Add a known amount of internal standard.

Seal the vial with a PTFE-faced silicone septum.

Place the vial in a heating block or autosampler incubator at a controlled temperature (e.g.,

60°C) for a set equilibration time (e.g., 15 minutes) with agitation.

Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a

defined extraction time (e.g., 20 minutes) at the same temperature.

Retract the fiber and immediately introduce it into the GC injector for thermal desorption of

the analytes.

GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized

for the specific instrument and application.
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Parameter Recommended Setting

Gas Chromatograph Agilent 7890B GC System or equivalent

Mass Spectrometer Agilent 5977B MSD or equivalent

GC Column

DB-5ms (30 m x 0.25 mm ID, 0.25 µm film

thickness) or equivalent non-polar capillary

column.

Injector Split/Splitless injector

Injector Temperature 250°C

Injection Mode
Splitless (for trace analysis) or Split (e.g., 20:1

for higher concentrations)

Injection Volume 1 µL

Carrier Gas Helium at a constant flow rate of 1.0 mL/min

Oven Temperature Program
Initial temperature of 50°C, hold for 2 minutes,

ramp at 10°C/min to 250°C, hold for 5 minutes.

Transfer Line Temperature 280°C

Ion Source Temperature 230°C

Quadrupole Temperature 150°C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Scan Range m/z 40-300

Acquisition Mode
Full Scan for qualitative analysis and Selected

Ion Monitoring (SIM) for quantitative analysis.

Data Presentation
Mass Spectral Data
The electron ionization mass spectrum of propyl valerate is characterized by a series of

fragment ions. The mass spectrum can be obtained from the NIST Chemistry WebBook.[6] The
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most abundant and characteristic ions should be selected for SIM mode analysis to enhance

sensitivity and selectivity.

Table 1: Characteristic Mass Spectral Data for Propyl Valerate

Mass-to-Charge Ratio
(m/z)

Relative Abundance (%) Ion Identity (Proposed)

41 38.4 [C₃H₅]⁺

42 19.4 [C₃H₆]⁺

43 40.2 [C₃H₇]⁺ or [C₂H₃O]⁺

57 56.7 [C₄H₉]⁺

60 34.5
[C₂H₄O₂]⁺ (McLafferty

rearrangement)

73 18.6 [C₃H₅O₂]⁺

85 100.0 [C₅H₉O]⁺ (Base Peak)

103 60.5 [M-C₃H₇]⁺ or [C₅H₉O₂]⁺

115 3.8 [M-C₂H₅]⁺

144 Not prominent [M]⁺ (Molecular Ion)

Data sourced from NIST Chemistry WebBook.[6]

Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of

propyl valerate at a minimum of five different concentrations. The peak area of the selected

quantitation ion (e.g., m/z 85) is plotted against the concentration of the standard. The

concentration of propyl valerate in the unknown sample is then determined from this

calibration curve.

Table 2: Suggested Ions for Selected Ion Monitoring (SIM) Analysis
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Analyte
Quantitation Ion
(m/z)

Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)

Propyl Valerate 85 103 57
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Caption: Experimental workflow for the GC-MS analysis of propyl valerate.
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Caption: Proposed fragmentation pathway of propyl valerate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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